Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of Schiff base esters. This compound is characterized by the presence of a 4-fluorophenyl group, a thioxo-1H-1,2,4-triazolyl moiety, and a benzoate ester group. Schiff bases are known for their versatile applications in various fields due to their unique chemical properties.
Preparation Methods
The synthesis of Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with an aldehyde derivative in the presence of ethanol as a solvent. The reaction mixture is refluxed with stirring for several hours, followed by filtration and evaporation of the solvent. The resulting product is then recrystallized from absolute ethanol to obtain the desired compound as a yellow solid .
Chemical Reactions Analysis
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and triazolyl groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can be compared with other Schiff base esters, such as:
4-{[(4-fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate: This compound also contains a fluorophenyl group and a benzoate ester but differs in the presence of a hexadecanoyloxy chain.
4-(((4-fluorophenyl)imino)methyl)phenyl 3-(4-chlorophenyl)acrylate: This compound has a similar imino group but includes a chlorophenyl acrylate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-(((3-(4-fluorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The unique structural features of this compound, including the thioxo group and triazole ring, contribute significantly to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C18H15FN4O3S. The presence of the fluorophenyl group enhances its lipophilicity, which is crucial for biological interactions. The compound's structure can be summarized as follows:
Component | Description |
---|---|
Thioxo Group | Enhances reactivity and biological interactions |
Triazole Ring | Known for various pharmacological effects |
Fluorophenyl Group | Increases lipophilicity and potential bioactivity |
Benzoate Moiety | Contributes to the overall stability and solubility |
Biological Activities
Research indicates that compounds with similar structures exhibit a wide range of biological activities. The following sections detail the specific activities observed for this compound.
Antibacterial Activity
Studies have shown that triazole derivatives possess significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.7−15.62μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The presence of electron-withdrawing groups like fluorine enhances antibacterial efficacy by increasing the compound's interaction with bacterial cell walls.
Antifungal Activity
Compounds similar to this compound have demonstrated antifungal activity:
- MIC values against fungal strains such as Candida albicans and Aspergillus niger range from 3.92−15.62mM, indicating moderate to high activity .
- The structural integrity provided by the thioxo group plays a critical role in inhibiting fungal growth.
Anticancer Activity
The potential anticancer properties of triazole derivatives have been explored extensively:
- Some derivatives have exhibited significant cytotoxicity against various cancer cell lines (e.g., HCT116), with IC50 values indicating effective inhibition of cell proliferation .
- The mechanism of action may involve interaction with DNA or inhibition of specific enzymes involved in cancer cell metabolism.
Case Studies
Several studies have investigated the biological activity of triazole derivatives, providing insights into their mechanisms and efficacy:
- Study on Antibacterial Properties : A study evaluated a series of thiosemicarbazone derivatives against Mycobacterium tuberculosis, revealing that modifications in structure could enhance activity compared to standard treatments .
- Antifungal Activity Assessment : Research on thiazole derivatives indicated that modifications at specific positions significantly impacted antifungal efficacy against common pathogens .
- Cytotoxicity Testing : A comprehensive evaluation of various triazole compounds showed promising results in inhibiting growth in multiple cancer cell lines, suggesting a potential for development as anticancer agents .
Properties
CAS No. |
578746-67-5 |
---|---|
Molecular Formula |
C17H13FN4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H13FN4O2S/c1-24-16(23)13-4-2-11(3-5-13)10-19-22-15(20-21-17(22)25)12-6-8-14(18)9-7-12/h2-10H,1H3,(H,21,25)/b19-10+ |
InChI Key |
UTINKGMTKURPKM-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.